(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid
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Overview
Description
(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid is a chiral compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the use of a Diels-Alder reaction followed by hydrolysis and decarboxylation steps . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts like palladium or rhodium complexes are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivities. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
(2S)-3,6-dihydro-2H-pyran-2-carboxylic Acid: The enantiomer of the compound, which may have different biological activities and properties.
2H-Pyran-2-carboxylic Acid: Lacks the chiral center and may have different reactivity and applications.
3,6-Dihydro-2H-pyran-4-carboxylic Acid:
Uniqueness: (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity compared to its enantiomers and structural isomers. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKSSDYRPRYGL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCO[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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